![molecular formula C14H10ClFO2 B6403609 3-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid CAS No. 1261987-10-3](/img/structure/B6403609.png)
3-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid
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Overview
Description
3-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chloro-2-methylphenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chloro-2-methylphenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Diazotization: The amine is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the fluorine atom.
Carboxylation: Finally, the compound is carboxylated to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: 3-(4-Chloro-2-methylphenyl)-5-carboxybenzoic acid.
Reduction: 3-(4-Chloro-2-methylphenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-methylphenyl)benzoic acid
- 3-(4-Chloro-2-methylphenyl)-5-chlorobenzoic acid
- 3-(4-Chloro-2-methylphenyl)-5-bromobenzoic acid
Uniqueness
3-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQHQIYSGDTHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690364 |
Source
|
Record name | 4'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-10-3 |
Source
|
Record name | 4'-Chloro-5-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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